molecular formula C14H21NO3 B1306320 (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 510723-75-8

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No.: B1306320
CAS No.: 510723-75-8
M. Wt: 251.32 g/mol
InChI Key: UMUVEGLNWVUCTM-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a tetrahydrofuran ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl alcohol and tetrahydrofuran.

    Formation of Intermediate: The 2,4-dimethoxybenzyl alcohol is first converted to 2,4-dimethoxybenzyl chloride using thionyl chloride.

    Nucleophilic Substitution: The 2,4-dimethoxybenzyl chloride is then reacted with tetrahydrofuran in the presence of a base such as sodium hydride to form the intermediate compound.

    Amine Formation: Finally, the intermediate is treated with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

    Oxidation: 2,4-Dimethoxybenzoic acid.

    Reduction: 2,4-Dimethoxybenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols and amines.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the tetrahydrofuran ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: Shares the benzyl structure with methoxy substitutions but lacks the tetrahydrofuran ring.

    2,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of the amine.

    2,4-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of the amine.

Uniqueness

(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is unique due to the presence of both the methoxy-substituted benzyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUVEGLNWVUCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389939
Record name 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-75-8
Record name 1-(2,4-Dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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